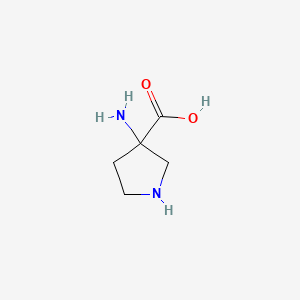

3-Aminopyrrolidine-3-carboxylic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-aminopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3,6H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAKXSZUASEUHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301001309 | |

| Record name | 3-Aminopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80546-88-9 | |

| Record name | 3-Aminopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Aminopyrrolidine-3-carboxylic Acid

Preamble: The Strategic Importance of Constrained Amino Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Within this pursuit, conformationally constrained amino acids have emerged as invaluable scaffolds. 3-Aminopyrrolidine-3-carboxylic acid, a non-proteinogenic β-amino acid, represents a cornerstone of this class. Its rigid pyrrolidine ring system locks the relative orientation of the amino and carboxylic acid functional groups, a structural feature that is highly sought after for designing peptidomimetics, enzyme inhibitors, and receptor agonists with predictable and stable three-dimensional conformations.[1][2][3] The pyrrolidine scaffold is a privileged structure in numerous approved drugs, underscoring its utility in exploring chemical space for new biological activities.[4]

This guide provides a comprehensive overview of the prevalent synthetic methodologies for preparing this compound and the analytical techniques essential for its thorough characterization. The protocols and insights presented herein are curated to empower researchers, scientists, and drug development professionals with the foundational knowledge required to leverage this versatile building block in their research endeavors.

Part 1: Strategic Synthesis of this compound

The synthesis of this compound, particularly in its enantiomerically pure forms, presents a significant chemical challenge. The quaternary stereocenter bearing both an amino and a carboxyl group necessitates carefully orchestrated synthetic strategies. Below, we detail two robust and widely adopted approaches.

Asymmetric Synthesis Commencing from L-Aspartic Acid

This classical and reliable pathway leverages the inherent chirality of L-aspartic acid to establish the desired stereochemistry. The core logic involves the formation of the pyrrolidine ring through intramolecular cyclization.

Workflow: Synthesis from L-Aspartic Acid

References

- 1. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: A Constrained Amino Acid of Significant Pharmacological Interest

An In-depth Technical Guide to the Synthesis, Isolation, and Chiral Resolution of 3-Aminopyrrolidine-3-carboxylic Acid

This compound is a non-proteinogenic, cyclic β-amino acid that has garnered substantial interest within the fields of medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold introduces conformational constraints that are highly desirable in the design of potent and selective therapeutic agents. The presence of a quaternary stereocenter, along with both acidic (carboxylic acid) and basic (primary and secondary amine) functionalities, makes it a versatile chiral building block for a wide array of biologically active molecules. This guide provides a comprehensive overview of the synthetic strategies, isolation techniques, and chiral separation methods for this compound, tailored for researchers and professionals in drug development.

The Emergence of a Key Synthetic Intermediate

While not a naturally occurring compound, the significance of this compound and its derivatives became prominently recognized with their incorporation into potent antibacterial agents of the quinolonecarboxylic acid class.[1] The stereochemistry of the aminopyrrolidine moiety was found to be critical for antibacterial activity, with the (S)-enantiomer often exhibiting significantly greater potency than the (R)-enantiomer against both aerobic and anaerobic bacteria.[1] This stereochemical dependence underscored the necessity for robust and efficient asymmetric syntheses and reliable methods for chiral separation. Its utility extends beyond antibacterial agents, serving as a versatile scaffold in the broader landscape of drug discovery.[2]

Strategies for the Synthesis of this compound

The synthesis of this constrained amino acid can be approached through several distinct pathways, each with its own set of advantages and challenges. The choice of a particular route often depends on the desired stereochemistry, scalability, and the availability of starting materials.

Asymmetric Synthesis from Chiral Precursors

A common and effective strategy involves the use of readily available chiral starting materials to establish the desired stereochemistry early in the synthetic sequence. L-aspartic acid is a frequently employed precursor for this purpose.

A representative synthetic pathway commencing from L-aspartic acid involves the following key transformations:

-

Protection and Anhydride Formation: The synthesis can be initiated by the N-formylation of L-aspartic acid, followed by condensation to form N-formyl-L-aspartic anhydride.[1]

-

Ring Formation and Reduction: The anhydride is then subjected to acylation and esterification, followed by a reduction and ring-closing sequence to yield an N-protected 3-aminopyrrolidine derivative.[1]

-

Deprotection: The final step involves the removal of the protecting groups to afford the target molecule.[1]

Organocatalytic Michael Addition

More recent advancements have focused on the development of concise and highly enantioselective methods. Organocatalytic Michael addition reactions of carboxylate-substituted enones with nitroalkanes have emerged as a powerful tool for the synthesis of pyrrolidine-3-carboxylic acid derivatives.[3][4]

This approach offers several advantages, including:

-

High Stereoselectivity: The use of chiral organocatalysts allows for precise control over the stereochemical outcome of the reaction.[3]

-

Atom Economy: This method can be more atom-economical compared to multi-step syntheses from chiral pool starting materials.

-

Concise Synthesis: In some cases, the target compounds can be obtained in as few as two steps from readily available starting materials.[3][4]

Isolation, Purification, and Chiral Resolution

The isolation and purification of this compound, particularly the separation of its enantiomers, are critical steps that demand careful consideration. The choice of method depends on the scale of the separation, the desired level of enantiomeric purity, and the available instrumentation.[5]

Comparative Analysis of Chiral Separation Techniques

| Separation Method | Chiral Selector/Stationary Phase | Mobile Phase/Solvent | Resolution (Rs) | Enantiomeric Excess (ee%) | Yield (%) | Reference |

| Chiral HPLC (Direct) | Polysaccharide-based (e.g., Chiralcel® OD-H) | n-Hexane/Isopropanol/Trifluoroacetic Acid | > 1.5 | > 99% | Analytical | [5] |

| Chiral HPLC (Indirect) | Achiral C18 | Acetonitrile/Water with Chiral Derivatizing Agent | Diastereomeric Separation | > 99% | High | [5][6] |

| Diastereomeric Salt Crystallization | (R)-(-)-Mandelic Acid | Ethanol | Diastereomeric Separation | Up to 98% | 40-50% (per enantiomer) | [5] |

| Enzymatic Kinetic Resolution | Lipase AS (from Aspergillus niger) | Phosphate Buffer | Kinetic Resolution | > 99% (for one enantiomer) | < 50% (for one enantiomer) | [5] |

Experimental Protocols for Chiral Resolution

Protocol 1: Indirect Chiral HPLC via Derivatization [5][6]

This method involves the reaction of the racemic amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

-

Derivatization: React racemic this compound with a chiral derivatizing agent (e.g., (S)-(-)-α-methylbenzylamine) in the presence of a coupling agent (e.g., HBTU) to form diastereomeric amides.

-

Chromatographic Separation: Inject the resulting diastereomeric mixture onto a standard C18 reversed-phase HPLC column.

-

Elution: Employ a gradient of acetonitrile and water (both containing 0.1% formic acid) as the mobile phase to separate the diastereomers.

-

Detection: Monitor the elution profile using a suitable detector (e.g., UV or MS).

Protocol 2: Diastereomeric Salt Crystallization [5]

This classical resolution technique relies on the differential solubility of diastereomeric salts formed between the racemic mixture and a chiral resolving agent.

-

Salt Formation: Dissolve the racemic this compound and a molar equivalent of a chiral resolving agent (e.g., (R)-(-)-mandelic acid) in a suitable solvent, such as ethanol.

-

Crystallization: Heat the mixture to ensure complete dissolution and then allow it to cool slowly. The less soluble diastereomeric salt will crystallize out of the solution.

-

Isolation: Collect the crystals by filtration.

-

Liberation of Enantiomer: Recover the enantiomerically enriched this compound by treating the salt with a base to neutralize the resolving agent, followed by appropriate workup and purification.

Structural Characterization

Following synthesis and purification, the identity and purity of this compound must be confirmed through various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure, confirming the presence of key functional groups, and assessing the purity of the sample.

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its elemental composition.[]

-

Infrared (IR) Spectroscopy: Used to identify the characteristic vibrational frequencies of the functional groups present, such as the carboxylic acid (O-H and C=O stretches) and amine (N-H stretch) groups.

Conclusion and Future Outlook

This compound stands as a testament to the power of synthetic chemistry in creating novel molecular architectures for drug discovery. The development of efficient and stereoselective synthetic routes, coupled with robust methods for chiral separation, has made this valuable building block more accessible to researchers. As the demand for conformationally constrained and stereochemically defined drug candidates continues to grow, the importance of this compound and its derivatives is poised to increase, paving the way for the discovery of new and improved therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

mass spectrometry of 3-Aminopyrrolidine-3-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry of 3-Aminopyrrolidine-3-carboxylic Acid

Foreword

The analysis of non-canonical amino acids is a cornerstone of modern drug development, metabolomics, and chemical biology. This compound, a constrained cyclic amino acid, presents unique analytical challenges and opportunities. Its rigid structure is of significant interest in peptide and small molecule therapeutics, necessitating robust and precise analytical methodologies for its characterization and quantification. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, grounded in first principles and practical, field-proven strategies. We will explore the journey of the molecule from sample preparation to detection, emphasizing the causality behind each methodological choice.

Physicochemical Profile: The Key to Analytical Strategy

Understanding the inherent chemical nature of this compound is the first step in developing a successful mass spectrometry method. As a cyclic amino acid, it possesses distinct properties that dictate its behavior in both chromatographic and mass spectrometric systems.

The molecule's structure, featuring both a primary amine and a carboxylic acid group attached to a quaternary carbon within a pyrrolidine ring, results in high polarity. This polarity is a critical factor, presenting challenges for retention on traditional reversed-phase liquid chromatography (RPLC) columns but making it an ideal candidate for soft ionization techniques like Electrospray Ionization (ESI).[1]

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 130.15 g/mol | [2][3] |

| CAS Number | 80546-88-9 | [4][5] |

| Topological Polar Surface Area (TPSA) | 75.35 Ų | [2] |

| logP | -1.2382 | [2] |

The Analytical Workflow: From Sample to Signal

The mass spectrometric analysis of a small, polar molecule like this compound from a biological or synthetic matrix is a multi-stage process. Each stage must be optimized to ensure sensitivity, specificity, and reproducibility. The general workflow is depicted below.

Caption: General workflow for LC-MS/MS analysis.

Chromatographic Separation: Taming a Polar Analyte

Direct infusion into a mass spectrometer is possible but often plagued by ion suppression from the sample matrix.[6] Therefore, Liquid Chromatography (LC) is an indispensable step for separating the analyte from interfering components. The high polarity of this compound makes this non-trivial.

Underivatized Analysis: The Direct Approach

Analyzing the molecule in its native form is often preferred for its simplicity and speed.[7] However, its polar nature leads to poor or no retention on standard C18 reversed-phase columns.

Expert Insight: The key to retaining highly polar compounds like this is to use alternative chromatographic modes. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice, as it uses a high organic mobile phase to partition the analyte onto a polar stationary phase. Porous graphitic carbon (PGC) columns are another powerful option, offering a unique retention mechanism for polar analytes that is distinct from silica-based phases.[8]

Protocol: HILIC-MS Method for Underivatized Analysis

-

Column: Use a HILIC column (e.g., amide, zwitterionic, or bare silica phase).

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at high %B (e.g., 95%) and decrease to elute the analyte. A typical gradient might be 95% B held for 2 min, ramp down to 40% B over 8 min, hold for 2 min, then re-equilibrate at 95% B.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

Derivatization: Enhancing Chromatographic Performance

When HILIC is not available or suitable, chemical derivatization is a robust alternative. This strategy involves reacting the analyte's functional groups (amine and/or carboxylic acid) to make it more hydrophobic, thereby improving its retention on reversed-phase columns.[9] Derivatization can also improve ionization efficiency.[10]

Expert Insight: While derivatization adds sample preparation steps, it can significantly boost sensitivity and allows the use of ubiquitous C18 columns. A potential drawback is the introduction of artifacts or incomplete reactions, which must be carefully monitored.[8]

Protocol: General Derivatization with an Acylating Agent

-

Sample Preparation: Evaporate the sample extract to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable aprotic solvent (e.g., acetonitrile).

-

Derivatization: Add the derivatization reagent (e.g., an acyl chloride or chloroformate) and a catalyst base (e.g., pyridine or triethylamine).

-

Reaction: Incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).

-

Quenching: Quench the reaction if necessary and dilute the sample for LC-MS analysis.

Ionization and Mass Analysis: Generating and Weighing the Ions

Ionization: The Gentle Transition to the Gas Phase

Given its non-volatile and polar nature, Electrospray Ionization (ESI) is the premier technique for this compound.[11] ESI is a soft ionization method that transfers ions from solution into the gas phase with minimal fragmentation, preserving the molecular ion for analysis.[11]

-

Positive Ion Mode ([M+H]⁺): This is the most common and generally most sensitive mode for amino acids. The basic nitrogen atoms in the pyrrolidine ring are readily protonated in the acidic mobile phases typically used for LC-MS. The expected protonated molecule will appear at an m/z of 131.08 .

-

Negative Ion Mode ([M-H]⁻): Deprotonation of the carboxylic acid group can also occur, especially in neutral or basic mobile phases. This would yield an ion at an m/z of 129.06 . Sensitivity in negative mode is often lower for compounds with basic amines.

Tandem Mass Spectrometry (MS/MS): Unveiling the Structure

To confirm the identity of the analyte and achieve high selectivity for quantification, tandem mass spectrometry (MS/MS) is essential. This involves selecting the precursor ion (the [M+H]⁺ at m/z 131.08) and subjecting it to Collision-Induced Dissociation (CID) to generate characteristic product ions.

The fragmentation of cyclic compounds is often more complex than that of their linear counterparts, sometimes requiring an initial ring-opening event.[12][13] For this compound, the quaternary carbon atom at the 3-position is a key structural feature that will direct fragmentation.

Predicted Fragmentation Pathway:

The protonated molecule ([M+H]⁺, m/z 131.08) is expected to fragment via several key pathways:

-

Loss of Formic Acid (HCOOH): A common loss from protonated carboxylic acids, resulting in a loss of 46.01 Da to yield an ion at m/z 85.07.

-

Loss of Ammonia (NH₃): Loss of the exocyclic amino group (17.03 Da) would produce an ion at m/z 114.05.

-

Decarboxylation (Loss of CO₂): Loss of carbon dioxide (44.00 Da) is another plausible fragmentation, leading to an ion at m/z 87.08.

-

Ring Cleavage: Following initial losses, the pyrrolidine ring can undergo further fragmentation, leading to smaller, stable product ions.

Caption: Predicted MS/MS fragmentation of protonated this compound.

Quantitative Analysis: From Signal to Concentration

For drug development and research applications, accurate quantification is paramount. The gold standard for this is tandem mass spectrometry operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[14]

In this mode, the mass spectrometer is programmed to monitor specific precursor-to-product ion transitions. This is highly specific and filters out chemical noise, leading to excellent signal-to-noise ratios.

Expert Insight: For robust quantification, it is crucial to select at least two transitions per analyte: one for quantification (the "quantifier") and one for confirmation (the "qualifier"). The ratio of these two transitions should be constant across all samples and standards. An isotopically labeled internal standard (e.g., containing ¹³C or ¹⁵N) is highly recommended to correct for matrix effects and variations in instrument response.

| Parameter | Ion Transition (m/z) | Role |

| Precursor Ion | 131.1 | - |

| Product Ion 1 | 85.1 | Quantifier |

| Product Ion 2 | 114.1 | Qualifier |

| Product Ion 3 | 87.1 | Qualifier |

| (Note: These are proposed transitions and must be empirically optimized on the specific mass spectrometer being used.) |

Conclusion

The mass spectrometric analysis of this compound is a multifaceted process that hinges on a foundational understanding of its physicochemical properties. Its high polarity necessitates specialized chromatographic techniques like HILIC or a derivatization strategy to achieve reliable separation. Electrospray ionization in positive mode provides sensitive detection of the protonated molecule, while tandem mass spectrometry (MS/MS) offers the specificity required for unambiguous identification and precise quantification. By carefully selecting and optimizing each step of the analytical workflow—from sample preparation to data acquisition—researchers can develop robust and reliable methods to support critical advancements in drug discovery and the broader life sciences.

References

- 1. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. This compound, CAS No. 80546-88-9 - iChemical [ichemical.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. A rapid, sensitive method for quantitative analysis of underivatized amino acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. books.rsc.org [books.rsc.org]

- 13. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Conformational Landscape: A Technical Guide to the Computational Modeling of 3-Aminopyrrolidine-3-carboxylic Acid

Abstract

3-Aminopyrrolidine-3-carboxylic acid (APCA) is a constrained amino acid analog with significant potential in the development of peptidomimetics and novel therapeutics. Its rigid pyrrolidine ring structure imparts predictable conformational constraints on peptide backbones, which can lead to enhanced biological activity and selectivity. A thorough understanding of the three-dimensional structure and dynamic behavior of APCA is therefore crucial for rational drug design. This in-depth technical guide provides a comprehensive framework for the computational modeling of APCA, covering methodologies from initial structure generation to advanced conformational analysis. This guide delves into both quantum mechanical and classical molecular mechanics approaches, presenting field-proven insights and detailed protocols to aid researchers in their in silico exploration of this promising molecule.

Introduction: The Strategic Advantage of Conformational Constraint in Drug Discovery

The biological function of a molecule is intrinsically linked to its three-dimensional conformation. In the field of peptide-based drug development, the inherent flexibility of linear peptides often results in diminished metabolic stability and reduced affinity for their biological targets. The incorporation of conformationally constrained amino acids, such as this compound, is a powerful strategy to overcome these limitations. The pyrrolidine moiety of APCA restricts the torsional freedom of the peptide backbone, effectively pre-organizing it into a specific, bioactive conformation.

This guide will provide a detailed roadmap for the computational workflows required to elucidate the preferred conformations of APCA and its derivatives. By harnessing the predictive power of computational modeling, researchers can gain critical insights into the structural consequences of incorporating APCA, thereby accelerating the iterative design-build-test-learn cycle in modern drug discovery.

Theoretical Underpinnings: A Synergistic QM/MM Approach to Modeling

A robust computational investigation of APCA necessitates a multi-pronged strategy that synergistically combines the high accuracy of quantum mechanics (QM) with the computational efficiency of molecular mechanics (MM).

-

Quantum Mechanics (QM): At the most fundamental level, molecular structure is governed by the principles of quantum mechanics. QM methods, such as Density Functional Theory (DFT), provide a highly accurate description of a molecule's electronic structure. This allows for the precise calculation of molecular geometries, energies, and a variety of other essential properties. For a molecule such as APCA, QM is indispensable for obtaining an accurate initial structure and for the subsequent parameterization of classical force fields.

-

Molecular Mechanics (MM): While QM methods offer exceptional accuracy, their high computational cost makes them impractical for simulating the dynamic behavior of molecules over biologically relevant timescales. Molecular mechanics offers a computationally efficient alternative by employing classical physics and a set of empirically derived potential energy functions, collectively known as a "force field," to approximate molecular interactions. Molecular dynamics (MD) simulations, which are based on these MM force fields, enable the exploration of the conformational landscape of APCA, revealing its dynamic behavior and preferred conformations in a solution phase.

A Unified Workflow for the Computational Analysis of APCA

The following diagram outlines the overarching workflow for the computational modeling of this compound, seamlessly integrating both quantum mechanical and molecular mechanics methodologies.

Caption: Integrated workflow for APCA computational modeling.

Part I: Quantum Mechanical Characterization of this compound

The initial and most critical phase of the computational investigation involves a rigorous quantum mechanical analysis to determine a precise and energetically favorable three-dimensional structure of APCA.

Step-by-Step Protocol: Geometry Optimization and Electronic Structure Calculation

Objective: To obtain the lowest energy conformation of APCA and to calculate its electronic properties, which are essential for the subsequent molecular mechanics simulations.

Methodology:

-

Initial Structure Generation:

-

Construct a preliminary 3D structure of this compound using a molecular building tool such as Avogadro or GaussView.

-

Perform an initial, rapid geometry optimization using a computationally inexpensive semi-empirical method like PM7 to resolve any significant steric clashes.

-

-

Quantum Mechanical Geometry Optimization:

-

Recommended Software: Gaussian, ORCA, or other suitable quantum chemistry software packages.

-

Level of Theory: Density Functional Theory (DFT) is the recommended method due to its excellent balance of accuracy and computational cost for organic molecules. The B3LYP functional is a robust and widely utilized choice for such calculations.

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p), provides a good starting point for the calculations. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.

-

Solvation Effects: To account for the influence of a solvent environment (e.g., water), an implicit solvation model such as the Polarizable Continuum Model (PCM) should be incorporated into the calculations.

-

Execution: Submit the prepared input file for a geometry optimization calculation. This process will iteratively adjust the atomic coordinates to locate a minimum on the potential energy surface.

-

-

Vibrational Frequency Analysis:

-

Purpose: To confirm that the optimized geometry corresponds to a true energy minimum and not a saddle point on the potential energy surface.

-

Procedure: Following the successful geometry optimization, perform a frequency calculation at the same level of theory.

-

Validation: A true energy minimum will exhibit no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, which would necessitate further structural exploration.

-

-

Electronic Property Calculation:

-

Objective: To derive atomic partial charges for use in the molecular mechanics force field.

-

Method: Calculate the electrostatic potential (ESP) on the molecular surface. Subsequently, utilize a charge fitting procedure, such as the Merz-Kollman (MK) or CHELPG scheme, to derive the partial charges that best reproduce the QM-calculated ESP.

-

Part II: Exploring the Dynamic Landscape with Molecular Dynamics Simulations

With a well-parameterized force field in hand, we can now proceed to simulate the dynamic behavior of APCA in a more realistic, explicitly solvated environment.

Step-by-Step Protocol: Molecular Dynamics Simulation

Objective: To explore the conformational space of APCA in an aqueous environment and to identify its most populated conformational states.

Methodology:

-

Force Field Parameterization:

-

Choice of Force Field: Select a well-established force field that is suitable for biomolecular simulations, such as AMBER, CHARMM, or GROMOS.

-

Parameter Assignment: Utilize the antechamber module of AmberTools or a similar utility to assign atom types and parameters from the General Amber Force Field (GAFF) for the organic portion of the APCA molecule.

-

Charge Integration: Replace the default GAFF charges with the more accurate ESP-derived charges that were obtained from the preceding QM calculations.

-

-

System Setup:

-

Solvation: Place the parameterized APCA molecule in the center of a periodic box of water molecules (e.g., the TIP3P water model). Ensure a sufficient buffer of water around the molecule, typically 10-12 Å in all directions.

-

Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system and to mimic physiological ionic strength.

-

-

Energy Minimization and Equilibration:

-

Minimization: Perform a series of energy minimization steps to remove any steric clashes between the solute, solvent, and ions. This is typically carried out in a staged manner, initially minimizing the solvent and ions while restraining the solute, followed by minimization of the entire system.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) under a constant volume (NVT) ensemble. Subsequently, switch to a constant pressure (NPT) ensemble to allow the system density to equilibrate. This multi-step equilibration protocol is crucial for achieving a stable starting point for the production simulation.

-

-

Production Molecular Dynamics:

-

Execution: Run the MD simulation for a duration that is sufficient to ensure adequate sampling of the conformational space. For a small molecule like APCA, a simulation length of at least 100 ns is recommended.

-

Data Collection: Save the atomic coordinates (trajectory) at regular intervals (e.g., every 10 ps) for subsequent analysis.

-

Data Analysis and Interpretation

The raw trajectory data generated from the MD simulation must be carefully analyzed to extract meaningful structural and energetic information.

Conformational Analysis

-

Clustering: Employ a clustering algorithm, such as an RMSD-based clustering method, to group similar conformations from the MD trajectory. This will reveal the most populated conformational states of APCA.

-

Dihedral Angle Analysis: Analyze the distribution of key dihedral angles within the pyrrolidine ring and the peptide backbone to characterize the conformational preferences of the molecule.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data obtained from the computational analysis.

| Parameter | Quantum Mechanics (DFT) | Molecular Dynamics (AMBER) |

| Geometry | ||

| Cα-Cβ Bond Length (Å) | Calculated Value | Average Value ± SD |

| N-Cα-C' Angle (°) | Calculated Value | Average Value ± SD |

| Energetics | ||

| Relative Energy of Conformers (kcal/mol) | Calculated Values | Free Energy Differences |

| Conformational Population | N/A | |

| Conformer 1 Population (%) | N/A | Calculated Value |

| Conformer 2 Population (%) | N/A | Calculated Value |

Conclusion: From In Silico Insights to Strategic Drug Design

The computational modeling of this compound provides invaluable insights into its structural preferences and dynamic behavior. The synergistic QM/MM approach detailed in this guide offers a robust and reliable framework for obtaining a comprehensive understanding of this important constrained amino acid. The knowledge gained from these in silico studies can directly inform the design of novel peptidomimetics with improved potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the development of the next generation of therapeutics.

theoretical studies on 3-Aminopyrrolidine-3-carboxylic acid properties

An In-depth Technical Guide to the Theoretical and Computational Analysis of 3-Aminopyrrolidine-3-carboxylic Acid

Abstract

This compound is a non-natural, conformationally constrained cyclic amino acid that represents a valuable scaffold in medicinal chemistry and drug development. Its rigid five-membered ring structure allows for the precise positioning of functional groups, making it an attractive building block for designing peptidomimetics and small molecule inhibitors with improved potency and metabolic stability. This guide provides a comprehensive technical overview of the state-of-the-art theoretical and computational methodologies essential for characterizing the intrinsic properties of this compound. We will delve into the causality behind selecting specific computational experiments, from conformational analysis and quantum chemical calculations to molecular docking and dynamics simulations. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical studies to predict molecular properties and accelerate the discovery of novel therapeutics based on this promising scaffold.

Introduction

The rational design of therapeutic agents increasingly relies on a deep understanding of molecular structure, conformation, and reactivity. Non-natural amino acids are particularly powerful tools in this endeavor, as they allow for the exploration of chemical space beyond that dictated by nature. This compound, a β-amino acid derivative, embodies this principle. The geminal substitution on the C3 carbon of the pyrrolidine ring introduces significant conformational constraints, which can pre-organize a molecule into a bioactive conformation, thereby reducing the entropic penalty of binding to a biological target.

While extensive research has been conducted on derivatives of pyrrolidine-3-carboxylic acid for various therapeutic targets, including cancer and hypertension, dedicated theoretical studies on the parent molecule are less common.[1][2][3] This guide, therefore, aims to bridge this gap by providing a foundational framework for the theoretical investigation of this molecule. We will outline robust, self-validating computational protocols that enable the prediction of its structural, electronic, and interactive properties, using insights from studies on analogous systems to inform our approach.

Core Physicochemical Properties

Before delving into theoretical analysis, it is crucial to establish the known properties of the molecule. The following data has been consolidated from publicly available chemical databases.

| Property | Value | Source |

| CAS Number | 80546-88-9 | iChemical[4] |

| Molecular Formula | C₅H₁₀N₂O₂ | Santa Cruz Biotechnology[5] |

| Molecular Weight | 130.15 g/mol | Santa Cruz Biotechnology[5], Chemenu[6] |

| Boiling Point | 279 °C at 760 mmHg | iChemical[4], Chemenu[6] |

| Density | 1.263 g/cm³ | iChemical[4] |

| Flash Point | 122.6 °C | iChemical[4] |

Part 1: Conformational Landscape Analysis

Expertise & Causality: The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For a flexible molecule, a significant portion of its binding energy is consumed by the entropic cost of adopting a single, receptor-compatible conformation. The pyrrolidine ring in this compound mitigates this by restricting the available conformational space. Therefore, the first and most critical theoretical task is to accurately map its conformational landscape. The primary determinant of this landscape is the puckering of the five-membered ring.

The pyrrolidine ring typically adopts non-planar "envelope" conformations to relieve steric strain. The two predominant pucker modes are defined by the position of the C4 (Cγ) atom relative to the plane formed by the other four ring atoms:

-

Cγ-endo (Up): The C4 atom is on the same side of the ring as the C3-carboxyl group.

-

Cγ-exo (Down): The C4 atom is on the opposite side of the ring from the C3-carboxyl group.

The relative stability of these puckers is highly sensitive to the nature and orientation of substituents.[7] Introducing a bulky tert-butyl group at the C4 position, for instance, can lock the ring into a specific pucker to minimize steric clashes.[7] For this compound, the interplay between the amino and carboxylic acid groups, along with potential intramolecular hydrogen bonding, will dictate the preferred conformation.

Experimental Protocol: Conformational Search Workflow

A robust conformational analysis requires a multi-step approach to efficiently sample conformational space and refine the energies of the resulting structures.

-

Initial 3D Structure Generation: Generate the 3D structure of this compound. It is crucial to consider its zwitterionic form, which is expected to be dominant at physiological pH.

-

Molecular Mechanics (MM) Conformational Search: Employ a molecular mechanics force field (e.g., MMFF94 or OPLS3e) to perform a systematic or stochastic search of the potential energy surface. This step rapidly generates thousands of low-energy conformers by rotating torsion angles and exploring ring puckers.

-

Clustering and Redundancy Removal: Group the generated conformers by structural similarity (e.g., RMSD) and select the lowest energy representative from each cluster for further analysis.

-

Quantum Mechanics (QM) Optimization and Ranking: Perform geometry optimization and energy calculation on the selected conformers using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a 6-31G(d) basis set for initial ranking, followed by a larger basis set like 6-311++G(d,p) for final, high-accuracy energies. This QM step is essential for accurately describing the electronic effects, such as hydrogen bonding, that MM force fields may not fully capture.

-

Thermodynamic Analysis: Perform a vibrational frequency calculation at the final level of theory. This confirms that each structure is a true minimum on the potential energy surface (no imaginary frequencies) and allows for the calculation of Gibbs free energies, providing the most accurate prediction of the relative populations of conformers at a given temperature.

Caption: Pyrrolidine puckering modes and the computational workflow for conformational analysis.

Part 2: Quantum Chemical Characterization with DFT

Trustworthiness: Once the key low-energy conformers are identified, DFT is employed to compute a wide range of molecular properties. DFT provides a reliable approximation of the Schrödinger equation, balancing computational cost with high accuracy for organic molecules. The choice of functional and basis set is critical for self-validation; results should be checked for consistency across different, well-established functionals (e.g., B3LYP, M06-2X) and basis sets.

Key Molecular Properties from DFT

-

Optimized Geometries: DFT provides highly accurate bond lengths, angles, and dihedral angles for the most stable conformers. These can be directly compared with experimental data from X-ray crystallography if available.

-

Vibrational Frequencies: The calculated vibrational spectrum can be used to interpret experimental infrared (IR) and Raman spectra. Key vibrational modes, such as N-H and C=O stretches, can provide definitive evidence for specific conformations and hydrogen bonding patterns.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of kinetic stability.[8] A large gap implies high stability, while a small gap suggests the molecule is more reactive.

-

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of the molecule.[8][9] It is an invaluable tool for predicting intermolecular interactions.

-

Negative Regions (Red/Yellow): Indicate electron-rich areas, such as the oxygen atoms of the carboxylate group, which are susceptible to electrophilic attack and act as hydrogen bond acceptors.

-

Positive Regions (Blue): Indicate electron-poor areas, such as the protons of the ammonium group, which are susceptible to nucleophilic attack and act as hydrogen bond donors.

-

-

Solvation Effects: Performing calculations in the gas phase is a necessary first step, but properties in solution can differ dramatically. The use of a continuum solvation model (like the Polarizable Continuum Model, PCM) is essential to simulate the bulk solvent environment and accurately model the zwitterionic state and intermolecular interactions in a biological context.

Caption: A typical workflow for calculating molecular properties using Density Functional Theory.

Part 3: Applications in Drug Discovery

Authoritative Grounding: The true value of theoretical studies lies in their ability to guide and rationalize experimental drug discovery efforts. The this compound scaffold has been successfully incorporated into potent and selective inhibitors for multiple disease targets.[1][2][10] Computational methods like molecular docking and molecular dynamics (MD) simulations are central to understanding how these molecules interact with their protein targets.

Case Study: Pyrrolidine Derivatives as Enzyme Inhibitors

-

Mcl-1 Inhibitors: A study on pyrrolidine derivatives as inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein, utilized a combination of 3D-QSAR, molecular docking, and MD simulations.[1] Docking studies revealed the specific hydrogen bonding and hydrophobic interactions between the pyrrolidine-based ligands and key residues in the Mcl-1 binding pocket. The subsequent MD simulations confirmed the stability of these interactions over time, providing a dynamic view of the binding event.[1]

-

Abl and PI3K Dual Inhibitors: In the discovery of dual inhibitors for Abl and PI3K kinases, molecular docking was used to show how a compound bearing the (S)-3-aminopyrrolidine scaffold could bind to both targets.[10] This computational insight helped rationalize the observed cytotoxic effects of the novel compounds.[10]

Protocol: Molecular Docking and Dynamics Workflow

-

Protein Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning protonation states appropriate for physiological pH.

-

Ligand Preparation: Generate the 3D structure of the this compound derivative. Assign partial charges using a quantum mechanical method for best accuracy.

-

Binding Site Definition: Identify the active site of the protein, typically based on the location of a co-crystallized ligand or known catalytic residues.

-

Molecular Docking: Use a docking program (e.g., AutoDock, Glide, GOLD) to predict the binding pose and affinity of the ligand within the active site. The program samples many possible orientations and conformations of the ligand, scoring them based on a function that approximates the binding free energy.

-

Pose Analysis and Selection: Analyze the top-scoring poses. The best pose should exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key active site residues.

-

Molecular Dynamics (MD) Simulation: Take the most promising protein-ligand complex from the docking experiment and run an MD simulation. This involves simulating the movement of every atom in the system over time (typically nanoseconds to microseconds) in a solvated environment. MD simulations provide crucial information on the stability of the binding pose and can reveal subtle conformational changes in the protein or ligand upon binding.

Caption: A standard workflow for molecular docking and molecular dynamics simulations.

Conclusion

Theoretical and computational studies provide an indispensable toolkit for the modern drug discovery scientist. For a molecule like this compound, these methods transform it from a simple chemical structure into a well-characterized scaffold with predictable properties. By systematically analyzing its conformational preferences, electronic nature, and potential interactions, researchers can make more informed decisions in the design of novel derivatives. The protocols outlined in this guide—from conformational analysis and DFT to molecular docking and MD—represent a validated, logical, and powerful approach to unlocking the full therapeutic potential of the this compound core.

References

- 1. Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, CAS No. 80546-88-9 - iChemical [ichemical.com]

- 5. scbt.com [scbt.com]

- 6. cas 80546-88-9|| where to buy this compound [french.chemenu.com]

- 7. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 3-Aminopyrrolidine-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminopyrrolidine-3-carboxylic Acid

Introduction: A Unique Constrained Amino Acid

This compound is a non-proteinogenic, cyclic amino acid that has garnered significant interest in medicinal chemistry and materials science. Its rigid pyrrolidine scaffold introduces conformational constraints not present in its linear counterparts, making it a valuable building block for synthesizing novel peptides, peptidomimetics, and small molecule inhibitors. The presence of three key functional groups—a primary amine, a secondary amine, and a carboxylic acid—all in close spatial proximity, imparts a unique set of physicochemical properties that are critical for its application in drug design, catalysis, and molecular recognition. This guide provides a comprehensive overview of these properties, grounded in experimental data and theoretical principles, to serve as a foundational resource for researchers and drug development professionals.

Molecular Identity and Structural Characteristics

The fundamental identity of a molecule is defined by its structure and composition. This compound is a saturated heterocyclic compound containing a five-membered pyrrolidine ring.

-

Molecular Formula : C₅H₁₀N₂O₂[1]

-

Molecular Weight : 130.15 g/mol [1]

-

IUPAC Name : 3-amino-3-pyrrolidinecarboxylic acid

-

CAS Number : 80546-88-9[2]

-

Canonical SMILES : C1C(CN1)(C(=O)O)N

-

InChI Key : DWAKXSZUASEUHH-UHFFFAOYSA-N

Caption: 2D Chemical Structure of this compound.

Core Physicochemical Data

A summary of the key physical and chemical properties is essential for laboratory use, including handling, storage, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 80546-88-9 | [2][3] |

| Molecular Formula | C₅H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 130.15 g/mol | [1] |

| Boiling Point | 279 °C at 760 mmHg | [3][4] |

| Density | 1.263 g/cm³ | [3] |

| Vapor Pressure | 0.0011 mmHg at 25°C | [3] |

| Flash Point | 122.6 °C | [3] |

| Storage Temperature | 2-8°C or Ambient | [4] |

| Purity | Typically ≥95% | [2] |

Acidity, Basicity, and Zwitterionic Nature (pKa)

The acid-base properties of this compound are arguably its most critical feature for biological applications. With a carboxylic acid, a primary amine, and a secondary amine, the molecule can exist in multiple protonation states depending on the pH of the environment.

-

Carboxylic Acid (pKa₁) : Expected to be in the range of 2.0 - 3.5 . The electron-withdrawing effect of the adjacent quaternary carbon and amino group will likely make it slightly more acidic than a simple alkyl carboxylic acid.

-

Primary Amino Group (pKa₂) : Expected to be in the range of 8.5 - 9.5 . This is slightly lower than a typical primary amine due to the influence of the nearby carboxylic acid.

-

Secondary Ring Amine (pKa₃) : Expected to be in the range of 10.0 - 11.0 . The secondary amine within the pyrrolidine ring is typically more basic than the exocyclic primary amine.

The interplay of these groups means that the molecule will be predominantly zwitterionic over a broad physiological pH range.

Caption: Ionization states of this compound vs. pH.

Spectroscopic Profile

Spectroscopic analysis is crucial for structure verification and purity assessment. The following are the expected spectral characteristics for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton spectrum will be complex due to the rigid ring structure and diastereotopic protons.

-

Pyrrolidine Ring Protons (CH₂) : Expect multiple overlapping multiplets in the range of 2.5 - 4.0 ppm . The protons adjacent to the nitrogen atoms will be the most downfield.

-

Amine Protons (NH, NH₂) : These signals will be broad and their chemical shift will be highly dependent on the solvent and concentration, typically appearing between 1.5 - 4.0 ppm for the free base or further downfield if protonated.

-

-

¹³C NMR : The carbon spectrum provides a clearer picture of the carbon backbone.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the stretches of its functional groups.[5][8]

-

O-H Stretch (Carboxylic Acid) : A very broad and strong absorption from 2500 - 3300 cm⁻¹ , characteristic of a hydrogen-bonded carboxyl group.[7]

-

N-H Stretch (Amines) : Moderate absorptions in the 3200 - 3500 cm⁻¹ range. The primary amine may show two distinct bands (symmetric and asymmetric stretching).

-

C-H Stretch (Aliphatic) : Sharp peaks just below 3000 cm⁻¹ .

-

C=O Stretch (Carboxylic Acid) : A very strong, sharp absorption around 1700 - 1750 cm⁻¹ . The exact position can be shifted lower due to intramolecular hydrogen bonding (zwitterion formation), often appearing closer to 1600-1650 cm⁻¹ .

Mass Spectrometry (MS)

-

Molecular Ion (M⁺) : In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 131.08.

-

Fragmentation : Common fragmentation pathways would include the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid, as well as cleavage of the pyrrolidine ring.

Experimental Protocol: Determination of pKa by Potentiometric Titration

Determining the pKa values experimentally is critical for understanding how the molecule will behave in different environments. Potentiometric titration is a robust and reliable method for this purpose.

Objective: To determine the acid dissociation constants (pKa) of this compound in an aqueous solution.

Materials:

-

This compound (accurately weighed)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized, CO₂-free water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

50 mL burette

-

100 mL beaker

Methodology:

-

Preparation of Analyte Solution:

-

Accurately weigh approximately 130 mg (1 mmol) of this compound and dissolve it in 50 mL of deionized water in the beaker.

-

Add a magnetic stir bar to the solution.

-

-

Acidification:

-

To ensure all functional groups are fully protonated, add a known excess of standardized 0.1 M HCl (e.g., 2.5 equivalents, which is 25 mL for a 1 mmol sample). This brings the starting pH to < 2.

-

-

Titration Setup:

-

Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode in the solution, ensuring the bulb does not contact the stir bar.

-

Fill the burette with standardized 0.1 M NaOH solution and record the initial volume.

-

-

Titration Procedure:

-

Begin stirring the solution at a moderate, constant speed.

-

Add the NaOH titrant in small increments (e.g., 0.2 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Continue this process until the pH reaches approximately 12, ensuring smaller increments are used near the equivalence points (where pH changes rapidly).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Identify the equivalence points (inflection points) on the curve. Three equivalence points are expected, corresponding to the deprotonation of the excess HCl, the carboxylic acid, the primary ammonium, and the secondary ammonium group.

-

The pKa values are determined at the half-equivalence points. For example, pKa₁ is the pH at the point where half the volume of NaOH required to neutralize the carboxylic acid has been added.

-

Alternatively, a first-derivative plot (ΔpH/ΔV vs. V) can be used to more accurately locate the equivalence points.

-

Caption: Workflow for pKa determination by potentiometric titration.

Applications and Significance in Drug Development

The physicochemical properties of this compound directly influence its utility as a molecular scaffold.

-

Conformational Rigidity: The cyclic structure reduces the number of rotatable bonds compared to a linear amino acid. This pre-organization is highly desirable in drug design as it can lead to higher binding affinity and selectivity for a target receptor or enzyme by reducing the entropic penalty of binding.

-

Solubility and Bioavailability: The zwitterionic nature and ability to form hydrogen bonds confer good aqueous solubility, which is a critical factor for drug formulation and administration.

-

Synthetic Handle: The multiple functional groups provide versatile points for chemical modification. For instance, it has been used as a spacer in peptide nucleic acids (PNAs) where the ring nitrogen serves as a handle for internal labeling.[9] Its derivatives are also key intermediates in the synthesis of more complex molecules, including antibacterial agents.[10]

Conclusion

This compound is a structurally unique and chemically versatile building block. Its defining physicochemical characteristics—a rigid five-membered ring, three distinct ionizable functional groups, and a zwitterionic nature—make it a powerful tool for introducing conformational constraint and modulating solubility in the design of peptides and small molecules. A thorough understanding of its pKa values, spectroscopic signatures, and stability, as outlined in this guide, is fundamental for any researcher aiming to leverage its unique properties in the fields of medicinal chemistry, chemical biology, and materials science.

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound, CAS No. 80546-88-9 - iChemical [ichemical.com]

- 4. cas 80546-88-9|| where to buy this compound [french.chemenu.com]

- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. 3-Aminopyrrolidine-4-carboxylic acid as versatile handle for internal labeling of pyrrolidinyl PNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Biological Activity Screening of 3-Aminopyrrolidine-3-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Constrained Scaffold

In the landscape of drug discovery, the pursuit of novel chemical matter is relentless. Small molecules that occupy a unique chemical space are of particular interest, as they offer the potential for new mechanisms of action and intellectual property. 3-Aminopyrrolidine-3-carboxylic acid represents one such molecule. As a conformationally constrained amino acid analog, its rigid pyrrolidine ring distinguishes it from flexible, linear amino acids. This structural constraint can pre-organize the molecule into a conformation favorable for binding to a biological target, potentially leading to higher affinity and selectivity.[1][2] The pyrrolidine scaffold itself is a privileged structure, found in numerous biologically active compounds.[3]

Derivatives of 3-aminopyrrolidine have already shown promise, for instance, as antagonists for the human chemokine receptor 2 (CCR2), a target for inflammatory diseases.[4] The therapeutic applications for amino acid analogs are broad, ranging from neurological disorders to metabolic diseases, underscoring the rationale for a comprehensive screening effort.[5]

This guide provides a strategic and technical framework for the systematic biological activity screening of this compound. It is designed not as a rigid protocol, but as a decision-making guide that a senior scientist would employ, emphasizing scientific integrity, causality, and the establishment of a self-validating experimental cascade.

Part 1: The Strategic Framework for Screening

The initial and most critical decision in a screening campaign is the overarching strategy. The choice between a target-based approach and a phenotypic approach will dictate the entire discovery pipeline.[6][7][8]

-

Target-Based Screening: This classical approach involves screening the compound against a specific, isolated biological target, such as a purified enzyme or receptor.[9][10] Its primary advantage is mechanistic clarity; if a hit is found, its direct molecular target is already known.[7] Given that this compound is an amino acid analog, logical targets would include enzymes involved in amino acid metabolism (e.g., aminotransferases, decarboxylases), amino acid transporters, or receptors that bind amino acid neurotransmitters.[5]

-

Phenotypic Screening: This approach is target-agnostic.[8] The compound is tested in a complex biological system, such as a cell line or even a whole organism, to identify molecules that induce a desired change in phenotype (e.g., cancer cell death, reduction of an inflammatory marker).[6][7][11] The key advantage is the potential to discover first-in-class drugs with novel mechanisms of action, as no prior knowledge of the target is required.[7][12]

Our Recommended Strategy: A Parallel, Two-Pronged Approach

For a molecule with a novel scaffold like this compound, a dual strategy is optimal. A focused target-based screen against a panel of logically chosen enzymes (e.g., kinases, proteases) can yield quick, mechanistically clear hits.[9][10] Concurrently, a broader phenotypic screen in disease-relevant cell models (e.g., cancer cell lines, immune cells) casts a wider net, maximizing the opportunity for novel discoveries.[6][]

Part 2: The Screening Cascade: A Self-Validating Workflow

A successful screening campaign is not a single experiment but a multi-stage cascade designed to identify true hits and systematically eliminate false positives.[14][15] This process ensures that resources are focused only on the most promising compounds.

Below is a diagram representing a robust screening cascade, which forms the core of our validation system.

Caption: A robust, multi-stage screening cascade to identify and validate bioactive compounds.

Part 3: Experimental Protocols & Methodologies

Primary High-Throughput Screen (HTS): An Enzyme Inhibition Assay Example

Rationale: Enzymes are among the most common drug targets.[9][10] A fluorescence-based biochemical assay is a robust, scalable, and sensitive format for HTS.[9][10] We will use a generic protease inhibition assay as a representative example. The principles described here are broadly applicable and are detailed extensively in the NIH's Assay Guidance Manual.[16][17]

Protocol: Protease Inhibition HTS

-

Assay Principle: A fluorogenic substrate is cleaved by the protease, releasing a fluorescent signal. An inhibitor will prevent this cleavage, resulting in a lower signal.

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20.

-

Enzyme Stock: Recombinant human protease (e.g., Caspase-3) diluted to 2X final concentration (e.g., 2 nM) in assay buffer.

-

Substrate Stock: Fluorogenic substrate (e.g., Ac-DEVD-AMC) diluted to 2X final concentration (e.g., 20 µM) in assay buffer.

-

Compound Plate: this compound and library compounds are serially diluted in 100% DMSO, then diluted into assay buffer to create a 100X stock. This is then used to prepare the final compound plate.

-

-

Assay Procedure (384-well format):

-

Dispense 50 nL of compound solution (from 100X stock) into assay plates using an acoustic liquid handler. This yields a final assay concentration of 10 µM.

-

Controls: Dispense 50 nL of DMSO for negative controls (100% activity) and 50 nL of a known potent inhibitor for positive controls (0% activity).

-

Add 2.5 µL of the 2X Enzyme Stock to all wells.

-

Incubate for 15 minutes at room temperature to allow compound-enzyme binding.

-

Initiate the reaction by adding 2.5 µL of the 2X Substrate Stock to all wells.

-

Read the plate on a fluorescent plate reader (Excitation/Emission appropriate for the fluorophore) every 2 minutes for 30 minutes (kinetic read).

-

-

Data Analysis & Quality Control:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

-

Normalize data: % Inhibition = 100 * (1 - (Rate_compound - Rate_positive_control) / (Rate_negative_control - Rate_positive_control)).

-

Assay Quality: Calculate the Z'-factor. A Z' > 0.5 indicates an excellent, robust assay suitable for HTS.[10]

-

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

-

-

Hit Confirmation and Secondary Assays

Causality: A primary hit is merely a starting point. It is critical to confirm its activity and rule out non-specific mechanisms of action.[15][18] This triage process saves immense resources by eliminating artifactual hits early.[18][19]

Protocol: Dose-Response and IC50 Determination

-

Objective: To determine the potency of a confirmed hit.

-

Procedure:

-

Prepare a serial dilution of the confirmed hit compound, typically 10 points ranging from 100 µM to 1 nM.

-

Perform the primary assay (e.g., the protease assay) with this dilution series.

-

Plot % Inhibition versus log[Compound Concentration].

-

Fit the data to a four-parameter logistic equation to determine the IC50 (the concentration at which 50% of the enzyme's activity is inhibited).

-

Data Presentation: Hypothetical Dose-Response Data

| Compound | IC50 (µM) | Hill Slope | Max Inhibition (%) |

| Hit A | 1.2 | 1.1 | 98.5 |

| Hit B | 15.7 | 0.9 | 99.1 |

| Hit C | > 100 | - | 20.3 |

Protocol: Counterscreen for Assay Interference

-

Rationale: Many compounds interfere with assay technologies (e.g., fluorescence quenching, light scattering).[20] A counterscreen is essential to identify these "Pan-Assay Interference Compounds" (PAINS).[15][18]

-

Procedure:

-

Run the assay in the absence of the enzyme.

-

Add the compound and the fluorogenic substrate.

-

A compound that directly affects the fluorescent signal without enzymatic activity will be flagged as an artifact.

-

Phenotypic Screening: A Cell Viability Assay Example

Rationale: Phenotypic screening can uncover activities in complex cellular environments that are missed in simple biochemical assays.[6][11] A cell viability assay is a fundamental phenotypic screen, particularly relevant for oncology.[]

Protocol: Anti-proliferative Activity in A549 Lung Cancer Cells

-

Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells. A decrease in luminescence indicates cell death or growth inhibition.

-

Procedure:

-

Seed A549 cells into 384-well white, clear-bottom plates at a density of 1,000 cells/well in 25 µL of media.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

Add 50 nL of compound (final concentration 10 µM) or controls (DMSO for negative, Staurosporine for positive).

-

Incubate for an additional 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 25 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read luminescence on a plate reader.

-

-

Data Analysis: Normalize data to controls to determine % cell viability. Hits are compounds that significantly reduce viability. These would then proceed through the same confirmation and dose-response cascade described above to determine their EC50.

Part 4: Advanced Characterization & Mechanism of Action

For a validated hit, the next crucial phase is to understand how it works.

Hypothetical Pathway: Inhibition of a Pro-Survival Kinase

Let's hypothesize our compound, "APC-123," is a confirmed hit from the phenotypic screen. We suspect it inhibits a kinase in a pro-survival pathway like PI3K/Akt.

Caption: Hypothetical mechanism of action where the hit compound APC-123 inhibits the Akt kinase.

Experimental Validation:

-

Target Engagement: Use a technique like a cellular thermal shift assay (CETSA) to confirm that APC-123 binds to Akt inside the cell.

-

Western Blot: Treat A549 cells with APC-123 and measure the phosphorylation status of Akt and its downstream substrates. A decrease in phosphorylation would confirm inhibition of the pathway.

-

In Vitro Kinase Panel: Screen APC-123 against a broad panel of recombinant kinases to determine its selectivity profile.

Conclusion

The biological screening of a novel molecule like this compound is a systematic journey of discovery, guided by a robust strategic framework. By employing a multi-stage screening cascade that integrates both target-based and phenotypic approaches, researchers can efficiently identify and validate true biological activity. Each step, from the primary HTS to detailed MoA studies, is a critical filter designed to ensure scientific rigor and build confidence in a hit compound. This self-validating process is fundamental to translating a promising molecule from the bench into a potential therapeutic lead.

References

- 1. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. Phenotypic Screening Services | CRO services [oncodesign-services.com]

- 7. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 8. revvity.com [revvity.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]

- 15. drugtargetreview.com [drugtargetreview.com]

- 16. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Assay Guidance Manual [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. drugtargetreview.com [drugtargetreview.com]

- 19. researchgate.net [researchgate.net]

- 20. New in Assay Guidance Manual - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Strategic deployment of 3-Aminopyrrolidine-3-carboxylic Acid in Chiral Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopyrrolidine-3-carboxylic acid, a conformationally constrained, non-proteinogenic amino acid, has emerged as a pivotal chiral building block in contemporary medicinal chemistry and organic synthesis. Its rigid pyrrolidine scaffold, coupled with the stereochemically defined quaternary center bearing both an amino and a carboxyl group, offers a unique topographical presentation of functional groups. This guide provides a senior application scientist’s perspective on the synthesis, strategic application, and proven utility of this versatile molecule. We will delve into the causality behind synthetic choices, explore its role in crafting potent therapeutics, and provide detailed protocols for its incorporation into novel molecular architectures.

Introduction: The Architectural Advantage of Conformational Constraint

The pyrrolidine ring is a frequently occurring motif in a vast number of natural products and synthetic drugs, valued for its ability to impart favorable pharmacokinetic properties.[1] The introduction of a quaternary stereocenter, as seen in this compound, provides a significant architectural advantage. This constraint reduces the conformational flexibility of molecules into which it is incorporated, a critical factor in enhancing binding affinity and selectivity for biological targets.[2] By locking a portion of a molecule into a specific bioactive conformation, researchers can minimize the entropic penalty upon binding, often leading to a substantial increase in potency. This guide will focus on the practical applications and synthetic nuances of leveraging this unique chiral scaffold.

Enantioselective Synthesis: Accessing the Chiral Landscape

The biological activity of molecules derived from this compound is critically dependent on the absolute stereochemistry at the C3 position. Therefore, robust and scalable enantioselective synthetic routes are paramount. Several strategies have been successfully employed, each with its own merits and considerations.

Chiral Pool Synthesis

A common and efficient approach is to start from readily available chiral precursors. For instance, L-aspartic acid can be elaborated through a series of steps including acylation, esterification, reduction, and ring-closing to yield the desired (S)-enantiomer.[3] This method leverages the inherent chirality of the starting material, obviating the need for a separate chiral resolution or asymmetric catalysis step.

Asymmetric Michael Addition

Organocatalytic asymmetric Michael additions have also proven to be a powerful tool for the synthesis of substituted pyrrolidine-3-carboxylic acid derivatives.[4][5] This approach involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral small molecule. The stereochemical outcome is dictated by the catalyst, allowing for access to either enantiomer of the product.

Table 1: Comparison of Synthetic Strategies for this compound

| Synthetic Strategy | Key Features | Advantages | Disadvantages |

| Chiral Pool Synthesis | Utilizes enantiomerically pure natural products (e.g., L-aspartic acid) as starting materials.[3] | Cost-effective, leverages existing chirality. | Limited to the stereochemistry of the starting material. |

| Asymmetric Michael Addition | Organocatalyzed conjugate addition to α,β-unsaturated systems.[4][5] | High enantioselectivity, access to both enantiomers. | May require optimization of catalyst and reaction conditions. |

Strategic Applications in Medicinal Chemistry

The rigid scaffold of this compound makes it an ideal component for the design of enzyme inhibitors and receptor modulators.[6]

Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors

A prominent application of pyrrolidine-based structures is in the development of DPP-IV inhibitors for the treatment of type 2 diabetes.[7] The pyrrolidine ring provides the necessary stereochemistry for potent and selective inhibition of the DPP-IV enzyme, which is responsible for the degradation of incretin hormones.

Constrained Peptide Mimetics